molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B12363890
M. Wt: 458.9 g/mol
InChI Key: RVLAHZAHALVQKF-AQPYCOETSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

MRS 5980 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.

Scientific Research Applications

MRS 5980 has a wide range of scientific research applications, including:

Mechanism of Action

MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .

Comparison with Similar Compounds

MRS 5980 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:

MRS 5980 stands out due to its high affinity, oral activity, and potential therapeutic applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19ClN6O3S

Molecular Weight

458.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1

InChI Key

RVLAHZAHALVQKF-AQPYCOETSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC

Canonical SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC

Origin of Product

United States

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